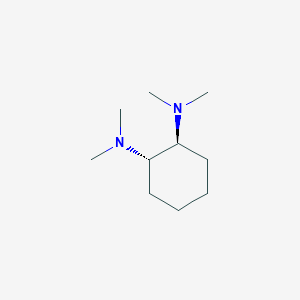

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine

Übersicht

Beschreibung

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two methyl groups attached to each nitrogen atom and its cyclohexane backbone, which provides it with unique stereochemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine typically involves the following steps:

Starting Material: The synthesis begins with cyclohexane-1,2-dione.

Reductive Amination: The cyclohexane-1,2-dione undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Substituted diamines with different functional groups.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine, also known as (1S,2S)-TMCDA, is a chiral diamine that has found use in various applications in synthetic chemistry . Its primary application lies in its ability to influence the reactivity and selectivity of organolithium compounds .

Applications in Asymmetric Synthesis

Chiral Ligand this compound is employed as a chiral ligand in conjunction with organolithium compounds to facilitate enantioselective deprotometalations .

Organolithium Chemistry

- Diamine bases such as this compound are used with organolithium compounds as a tool in synthetic chemistry .

- The structure-reactivity relationship is connected to the structural determination of intermediate species in mixtures of N,N,N',N'-tetramethylcyclohexane-1,2-diamine (TMCDA) and n-butyllithium . Two structures can be isolated depending on the n-BuLi/TMCDA ratio: the dimeric [n-BuLi x (R,R)-TMCDA]2 and the aggregate [(n-BuLi)2 x (R,R)-TMCDA]2 .

In Situ Trapping In enantioselective deprotometalation reactions, different zinc-based in situ traps can be employed to intercept the formed ferrocenyllithium . For example, ZnCl2·TMEDA can be used to trap the lithio compound more efficiently than chlorotrimethylsilane .

Monodentate Coordination (R,R)-TMCDA ligand can adopt a κ1-coordination mode, which is a previously unseen coordination .

##influencing factors

- Metal Halide Salts: Alkali metal halide salts can influence the reactivity and selectivity of organic transformations .

- Reaction Conditions: In reactions using lithium bis(trimethylsilyl)amide, the ক্রম of diamine ((R,R)-TMCDA) affects the product formation .

- Temperature: Manipulating the temperature during reactions can affect enantioselectivity . For example, cooling to -70°C before slowly warming to -10°C can optimize enantioselectivity .

Wirkmechanismus

The mechanism of action of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

Pathways: It may modulate biochemical pathways by acting as a ligand or inhibitor, affecting processes such as catalysis, signal transduction, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different stereochemistry.

N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine: The racemic mixture containing both enantiomers.

Uniqueness: (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, where enantiomeric purity is crucial.

Biologische Aktivität

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine (TMCDA) is a chiral diamine compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

TMCDA has the molecular formula C10H22N2 and features two chiral centers. Its structure allows for significant steric hindrance, which influences its reactivity and biological interactions. The chair conformation of TMCDA is energetically favored, minimizing steric strain and enhancing its stability in various chemical environments .

Anticancer Properties

TMCDA has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that TMCDA complexes exhibit selective inhibition of cancer stem-like cells, which are implicated in tumor growth and metastasis. For instance, studies have demonstrated that palladium(II) complexes derived from TMCDA significantly reduce the viability of human colorectal cancer cells (HT-29 and DLD-1) while sparing normal liver cells .

Table 1: Cytotoxicity of TMCDA Complexes

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| TMCDA-Pd(II) | HT-29 | 5.0 | 4.0 |

| TMCDA-Pd(II) | DLD-1 | 6.5 | 3.5 |

| Free TMCDA | LIV (normal) | >50 | - |

The data indicate that TMCDA derivatives possess a lower IC50 value in cancer cell lines compared to normal cells, suggesting a promising therapeutic window for targeting malignancies .

The mechanism by which TMCDA exerts its anticancer effects involves modulation of key signaling pathways associated with cancer progression. Notably, TMCDA complexes have been shown to downregulate prominin-1 (CD133), a marker associated with cancer stem cells, thereby inhibiting their proliferation and survival . Additionally, the release of stem cell factor (SCF) was significantly reduced in treated cells, further supporting the compound's role in targeting stem-like populations within tumors.

Case Studies

Several studies have highlighted the effectiveness of TMCDA in various experimental settings:

-

Case Study: Colorectal Cancer Treatment

- In vitro studies demonstrated that TMCDA-Pd(II) complexes significantly inhibited cell growth in HT-29 and DLD-1 lines compared to controls. The selectivity towards cancer cells over normal liver cells suggests potential for targeted therapy.

- Case Study: Hematopoietic Stem Cells

Eigenschaften

IUPAC Name |

(1S,2S)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGHRQOLYEZAE-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@@H]1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.